2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione N-(2-hydroxyethyl)-Naphthalimide is an N-substituted 1,8-naphthalimide used as a fluorescent probe for various studies and as a precursor for protection of amine groups. It is electroactive and forms adducts with 1,3-dihydroxy benzene and 1,3,5-trihydroxybenzene.
Brand Name: Vulcanchem
CAS No.: 5450-40-8
VCID: VC0160868
InChI: InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol

2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 5450-40-8

Reference Standards

VCID: VC0160868

Molecular Formula: C14H11NO3

Molecular Weight: 241.24 g/mol

2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 5450-40-8

CAS No. 5450-40-8
Product Name 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
IUPAC Name 2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
Standard InChIKey XKPZHSCHHBRGLY-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
Description N-(2-hydroxyethyl)-Naphthalimide is an N-substituted 1,8-naphthalimide used as a fluorescent probe for various studies and as a precursor for protection of amine groups. It is electroactive and forms adducts with 1,3-dihydroxy benzene and 1,3,5-trihydroxybenzene.
Synonyms N-(2-hydroxyethyl)-1,8-Naphthalimide;NSC 11547
Reference 1.Barooah, N.,Tamuly, C. and Baruah, J.B. Synthesis, characterization of few N-substituted 1,8-naphthalimide derivatives and their copper(II) complexes. J.Chem.Sci. 117(2), 117-122 (2005).
PubChem Compound 223681
Last Modified Nov 11 2021
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